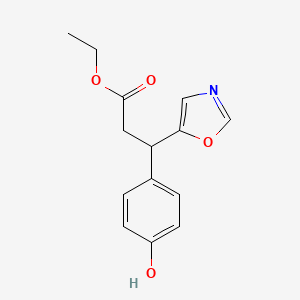
N-hydroxy-3-methanesulfonylbenzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-3-(methylsulfonyl)benzenecarboximidamide is an organic compound belonging to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a benzene ring attached to a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(methylsulfonyl)benzenecarboximidamide typically involves the reaction of 3-(methylsulfonyl)benzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N’-hydroxy-3-(methylsulfonyl)benzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-3-(methylsulfonyl)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the specific reaction, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfone derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Applications De Recherche Scientifique
N’-hydroxy-3-(methylsulfonyl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease processes.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-hydroxy-3-(methylsulfonyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted and the pathways involved.
Comparaison Avec Des Composés Similaires
N’-hydroxy-3-(methylsulfonyl)benzenecarboximidamide can be compared with other similar compounds, such as:
N’-hydroxy-4-(methylsulfonyl)benzenecarboximidamide: This compound has a similar structure but with the hydroxyl group in a different position on the benzene ring.
3-(methylsulfonyl)benzenecarboximidamide: This compound lacks the hydroxyl group, which can affect its reactivity and biological activity.
4-(methylsulfonyl)benzenecarboximidamide: Similar to the previous compound but with the sulfonyl group in a different position.
The uniqueness of N’-hydroxy-3-(methylsulfonyl)benzenecarboximidamide lies in its specific structure, which allows it to interact with molecular targets in a distinct manner compared to its analogs.
Propriétés
Formule moléculaire |
C8H10N2O3S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
N'-hydroxy-3-methylsulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
Clé InChI |
HUHXPIXGLDIYCA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)C(=NO)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1S)-2-phenyl-1-(prop-2-yn-1-ylcarbamoyl)ethyl]carbamate](/img/structure/B8633479.png)

![2-[4-(3-chloropropoxy)phenyl]ethanol](/img/structure/B8633485.png)
![1-Azabicyclo[4.3.1]decane-8-carbonitrile](/img/structure/B8633492.png)



![7-Methoxybenzo[b]thiophene-4-carbaldehyde](/img/structure/B8633529.png)
![tert-butyl 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8633536.png)
![5-[(Quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8633543.png)


